

Application Notes and Protocols for the Enantioselective Synthesis of Chiral 1-Ethylindan

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Compound of Interest

Compound Name: 1-Ethylindan

Cat. No.: B1361379

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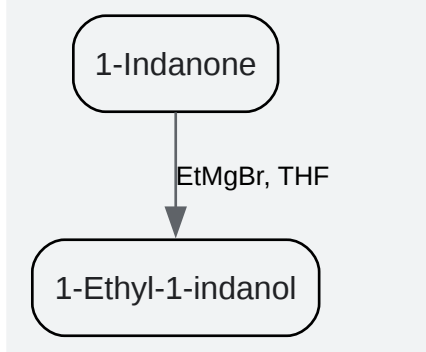
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, three-step synthetic route for the enantioselective synthesis of chiral **1-ethylindan**, a valuable building block in medicinal chemistry and materials science. The described methodology leverages a robust and well-established asymmetric hydrogenation as the key enantioselective step, ensuring high optical purity of the final product.

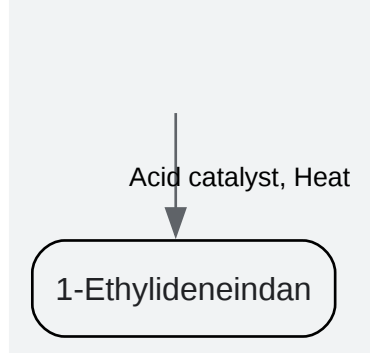
Synthetic Strategy Overview

The enantioselective synthesis of chiral **1-ethylindan** is achieved through a reliable three-step sequence starting from the commercially available 1-indanone. The overall transformation is depicted below:

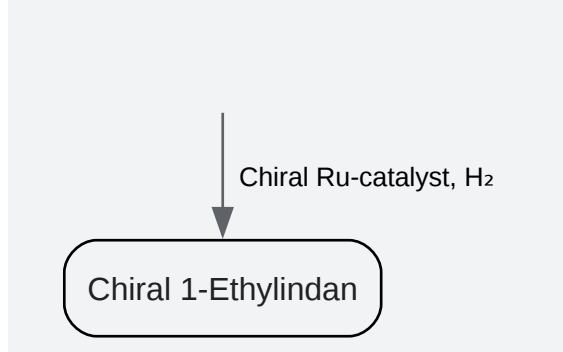
Step 1: Grignard Reaction

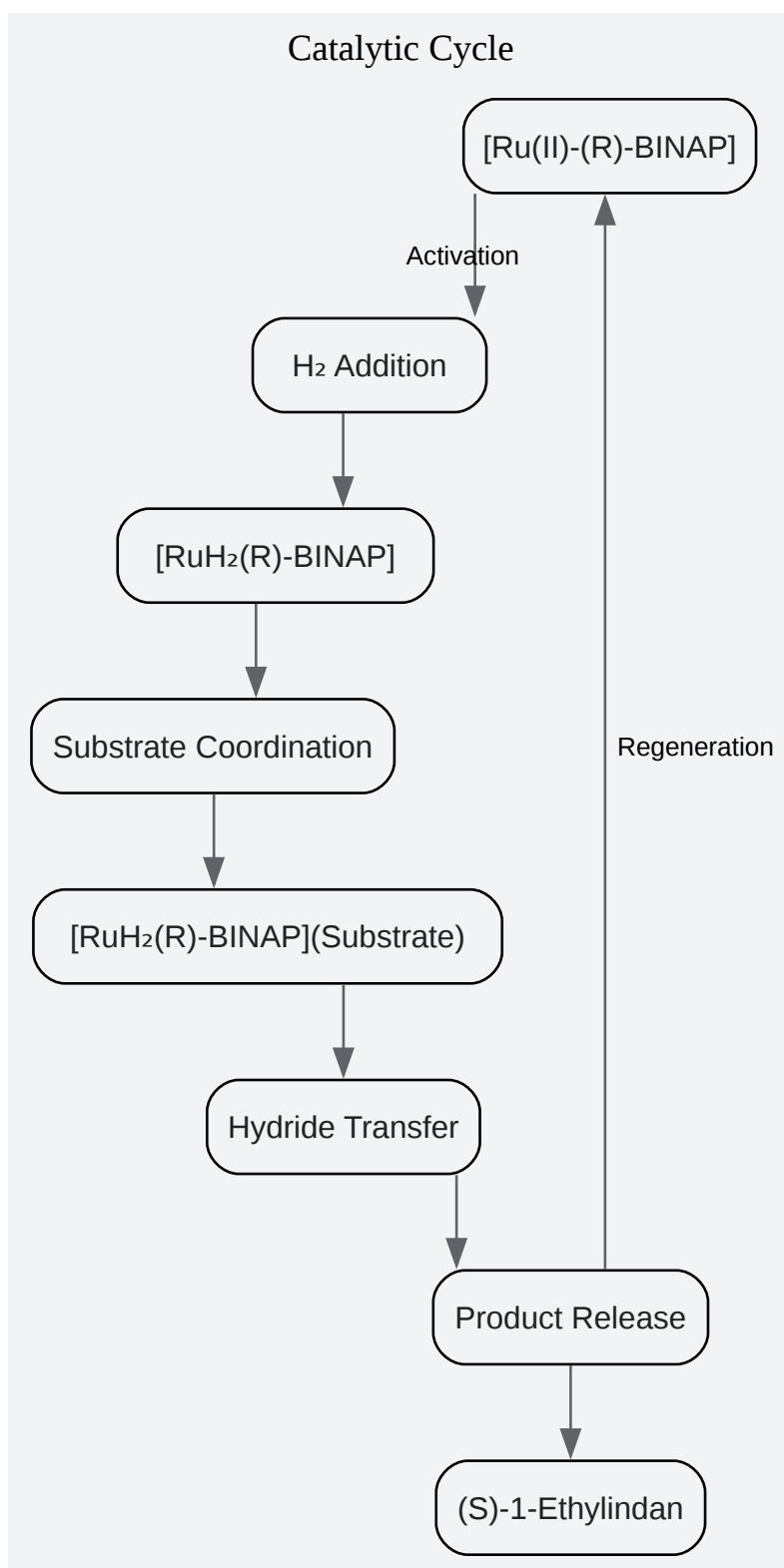


Step 2: Dehydration



Step 3: Asymmetric Hydrogenation





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